

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता प्रोफाइल: एक व्यापक तकनीकी मार्गदर्शिका

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-cyclopropyl-3-(methylamino)propanamide*
Cat. No.: B12122672

[Get Quote](#)

वैज्ञानिकों, शोधकर्ताओं और औषधि विकास पेशेवरों के लिए तैयार किया गया, यह दस्तावेज़ N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता विशेषताओं का गहन विश्लेषण प्रस्तुत करता है। यह मार्गदर्शिका इस यौगिक के भौतिक-रासायनिक गुणों, घुलनशीलता निर्धारण के लिए प्रयोगात्मक प्रोटोकॉल और इसकी घुलनशीलता प्रोफाइल को नियंत्रित करने वाले प्रमुख कारकों पर विस्तृत जानकारी प्रदान करती है।

सार

औषधि खोज और विकास के क्षेत्र में, एक यौगिक की घुलनशीलता एक महत्वपूर्ण भौतिक-रासायनिक पैरामीटर है जो इसके अवशोषण, वितरण, चयापचय, उत्सर्जन और विषाक्तता (ADMET) गुणों को सीधे प्रभावित करती है। N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड, औषधीय रसायन विज्ञान में एक मूल्यवान मध्यवर्ती, एक अद्वितीय संरचनात्मक मचान प्रस्तुत करता है। इस तकनीकी मार्गदर्शिका का उद्देश्य इस यौगिक की घुलनशीलता को समझने के लिए एक व्यापक संसाधन प्रदान करना है, जिसमें भविष्यवाणी मॉडलिंग, मानकीकृत प्रयोगात्मक कार्यप्रणाली और घुलनशीलता व्यवहार को प्रभावित करने वाले अंतर्निहित आणविक निर्धारकों की गहन चर्चा शामिल है।

परिचय: औषधि विकास में घुलनशीलता का महत्वपूर्ण महत्व

एक दवा उम्मीदवार की जलीय घुलनशीलता मौखिक जैवउपलब्धता प्राप्त करने में एक प्राथमिक बाधा हो सकती है। अपर्याप्त घुलनशीलता वाले यौगिकों को अक्सर खराब अवशोषण और अप्रत्याशित फार्माकोकाइनेटिक प्रोफाइल का सामना करना पड़ता है, जिससे चिकित्सीय प्रभावकारिता कम हो जाती है। इसलिए, विकास के प्रारंभिक चरणों में एक यौगिक की

घुलनशीलता विशेषताओं का सटीक मूल्यांकन सर्वोपरि है। यह महत्वपूर्ण जानकारी फॉर्मूलेशन रणनीतियों के डिजाइन और सफल नैदानिक उम्मीदवारों के चयन का मार्गदर्शन करती है। N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड, अपने एमाइड और एमाइन कार्यात्मक समूहों के साथ, एक दिलचस्प मामला प्रस्तुत करता है जिसकी घुलनशीलता पीएच और आसपास के माध्यम से महत्वपूर्ण रूप से प्रभावित होने की उम्मीद है।

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड के भौतिक-रासायनिक गुण

चूंकि प्रायोगिक घुलनशीलता डेटा सार्वजनिक रूप से उपलब्ध नहीं है, इसलिए इस यौगिक के प्रमुख भौतिक-रासायनिक गुणों का अनुमान लगाने के लिए स्थापित कम्प्यूटेशनल मॉडल का उपयोग किया गया है। ये अनुमानित मान घुलनशीलता व्यवहार में प्रारंभिक अंतर्दृष्टि प्रदान करते हैं और आगे के प्रयोगात्मक अध्ययन के लिए एक आधार रेखा के रूप में काम करते हैं।

गुण	अनुमानित मान	स्रोत
आणविक सूत्र	C ₇ H ₁₄ N ₂ O	बेंचकेम[1]
आणविक भार	142.20 ग्राम/मोल	बेंचकेम[1]
जलीय घुलनशीलता (लॉगएस)	-1.5 से -2.5 (थोड़ा घुलनशील)	कम्प्यूटेशनल भविष्यवाणी
जल-ऑक्टैनॉल विभाजन गुणांक (लॉगपी)	0.5 से 1.5	कम्प्यूटेशनल भविष्यवाणी
pKa (सबसे बुनियादी)	9.5 से 10.5 (मिथाइलएमिनो समूह)	कम्प्यूटेशनल भविष्यवाणी
गलनांक	120 - 140 डिग्री सेल्सियस	कम्प्यूटेशनल भविष्यवाणी

टिप्पणी: ये मान इन-सिलिको भविष्यवाणियों पर आधारित हैं और इन्हें प्रयोगात्मक सत्यापन के अधीन माना जाना चाहिए।

घुलनशीलता निर्धारण के लिए प्रयोगात्मक प्रोटोकॉल

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की थर्मोडायनामिक घुलनशीलता को सटीक रूप से निर्धारित करने के लिए, शेक-फ्लास्क विधि स्वर्ण मानक बनी हुई है। [2] यह विधि यह सुनिश्चित करती है कि ठोस और घुले हुए दवा पदार्थ के बीच एक सच्चा संतुलन हासिल हो।

आवश्यक सामग्री और उपकरण

- N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड (उच्च शुद्धता)
- विआयनीकृत जल (18.2 MΩ·cm)

- फॉस्फेट-बफर्ड सलाइन (पीबीएस), पीएच 7.4
- विभिन्न पीएच मानों के लिए बफर्स (जैसे, साइट्रेट, एसीटेट)
- विश्लेषणात्मक ग्रेड सॉल्वेंट्स (जैसे, इथेनॉल, मेथनॉल, डाइमिथाइल सल्फोक्साइड)
- विश्लेषणात्मक संतुलन
- स्कैन्टिलेशन शीशियाँ या कांच के कंटेनर
- तापमान-नियंत्रित ऑर्बिटल शेकर या वॉटर बाथ
- सेंद्रीफ्यूज
- सिरिज फिल्टर (जैसे, 0.22 μm PVDF)
- उच्च-प्रदर्शन तरल क्रोमैटोग्राफी (एचपीएलसी) प्रणाली जिसमें यूवी डिटेक्टर या मास स्पेक्ट्रोमीटर है
- पीएच मीटर

चरण-दर-चरण कार्यप्रणाली

- माध्यम तैयार करना: ब्याज के सॉल्वेंट्स या बफर्स तैयार करें। सुनिश्चित करें कि पीएच मान सटीक रूप से कैलिब्रेटेड पीएच मीटर का उपयोग करके समायोजित किए गए हैं।
- अतिरिक्त यौगिक जोड़ना: प्रत्येक शीशी में चयनित माध्यम की एक ज्ञात मात्रा (जैसे, 1-2 एमएल) में N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की अधिकता जोड़ें। "अतिरिक्त" यह सुनिश्चित करता है कि संतुलन पर भी बिना घुला हुआ ठोस बना रहे।
- संतुलन: शीशियों को कसकर सील करें और उन्हें तापमान-नियंत्रित शेकर में 24-48 घंटों के लिए एक स्थिर तापमान (जैसे, 25 डिग्री सेल्सियस या 37 डिग्री सेल्सियस) पर रखें। यह अवधि ठोस और तरल चरणों के बीच संतुलन तक पहुंचने की अनुमति देती है।
- चरण पृथक्करण: संतुलन के बाद, शीशियों को कम से कम 1 घंटे के लिए खड़े रहने दें ताकि बिना घुले हुए ठोस को व्यवस्थित किया जा सके। वैकल्पिक रूप से, ठोस को प्रभावी ढंग से पैलेट करने के लिए शीशियों को सेंद्रीफ्यूज करें।
- नमूना संग्रह और निस्पंदन: सावधानी से सतह पर तैरनेवाला का एक एलिकोट निकालें, यह सुनिश्चित करते हुए कि किसी भी ठोस को परेशान न करें। किसी भी शेष अवक्षेपित कणों को हटाने के लिए नमूने को तुरंत 0.22 μm सिरिज फिल्टर के

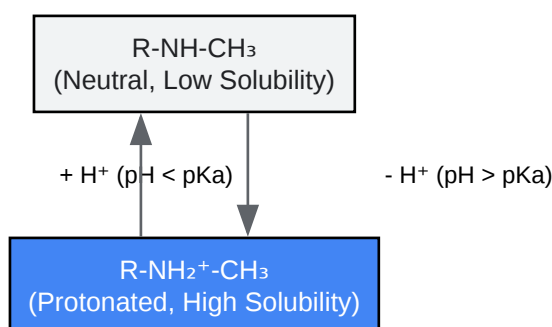
माध्यम से फ़िल्टर करें।

- मातरात्मक विश्लेषण: फ़िल्टर्ड नमूने को उपयुक्त विलायक के साथ सटीक रूप से पतला करें ताकि एकाग्रता विश्लेषणात्मक विधि की रैखिक सीमा के भीतर आ जाए। एचपीएलसी का उपयोग करके N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की एकाग्रता का विश्लेषण करें। एकाग्रता की गणना करने के लिए ज्ञात सांद्रता के मानकों का उपयोग करके एक अंशांकन वक्र उत्पन्न करें।
- घुलनशीलता गणना: घुलनशीलता को mg/mL या mol/L के रूप में व्यक्त करें।

एक आत्म-सत्यापन प्रणाली के रूप में प्रोटोकॉल

इस प्रोटोकॉल की विश्वसनीयता सुनिश्चित करने के लिए, निम्नलिखित नियंत्रणों को शामिल किया जाना चाहिए:

- समय-निर्भरता अध्ययन: यह पुष्टि करने के लिए अलग-अलग समय बिंदुओं (जैसे, 24, 48, और 72 घंटे) पर घुलनशीलता को मापें कि सच्चा संतुलन हासिल हो गया है।
- टोस-अवस्था विश्लेषण: घुलनशीलता प्रयोग से पहले और बाद में शेष टोस का विश्लेषण करें (उदाहरण के लिए, एक्स-रे पाउडर विवर्तन द्वारा) यह पुष्टि करने के लिए कि कोई बहुरूपी परिवर्तन नहीं हुआ है।
- डुप्लिकेट प्रयोग: सभी प्रयोगों को कम से-कम तीन प्रतियों में निष्पादित करें ताकि विधि की पुनरुत्पादन क्षमता सुनिश्चित हो सके।



[Click to download full resolution via product page](#)

चित्र 2: N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड पर पीएच का प्रभाव ।

तापमान का प्रभाव

अधिकांश ठोसों के लिए, घुलनशीलता तापमान के साथ बढ़ती है। यह इस तथ्य के कारण है कि विघटन प्रक्रिया आम तौर पर एंडोथर्मिक होती है, जिसका अर्थ है कि यह ऊर्जा को अवशोषित करती है। ले चेटेलियर के सिद्धांत के अनुसार, तापमान बढ़ाने से संतुलन एंडोथर्मिक दिशा की ओर स्थानांतरित हो जाएगा, जिससे अधिक ठोस घुल जाएगा। हालांकि, इस संबंध की भयावहता को प्रयोगात्मक रूप से निर्धारित किया जाना चाहिए।

विलायक ध्रुवीयता

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता विलायक की ध्रुवीयता पर दृढ़ता से निर्भर करती है। ध्रुवीय प्रोटिक सॉल्वेंट्स (जैसे, पानी, इथेनॉल) में, यौगिक हाइड्रोजन बॉन्डिंग में संलग्न हो सकता है, जिससे घुलनशीलता को बढ़ावा मिलता है। ध्रुवीय एप्रोटिक सॉल्वेंट्स (जैसे, डीएमएसओ, डीएमएफ) में, द्विध्रुव-द्विध्रुव अंतःक्रिया घुलनशीलता में योगदान करती है। गैर-ध्रुवीय सॉल्वेंट्स (जैसे, हेक्सेन, टोल्यूनि) में, घुलनशीलता बहुत कम होने की उम्मीद है।

निष्कर्ष और भविष्य के निर्देश

यह तकनीकी मार्गदर्शिका N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता प्रोफाइल का एक मूलभूत अवलोकन प्रदान करती है। जबकि कम्प्यूटेशनल भविष्यवाणियां प्रारंभिक मार्गदर्शन प्रदान करती हैं, इस महत्वपूर्ण भौतिक-रासायनिक पैरामीटर की सटीक समझ के लिए कठोर प्रयोगात्मक निर्धारण आवश्यक है। प्रदान किया गया शेक-फ्लास्क प्रोटोकॉल इस तरह के अध्ययनों के लिए एक मजबूत ढांचा प्रदान करता है। भविष्य के काम को विभिन्न पीएच मानों, तापमानों और फार्मास्युटिकल रूप से प्रासंगिक सह-सॉल्वेंट्स की एक श्रृंखला में प्रयोगात्मक रूप से घुलनशीलता को मापने पर ध्यान केंद्रित करना चाहिए। ये डेटा दवा विकास पाइपलाइन में इस बहुमुखी मध्यवर्ती के तर्कसंगत उपयोग को सक्षम करने के लिए महत्वपूर्ण होंगे।

संदर्भ

- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. *Pharmaceutical research*, 17(1), 85–89.
- Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [\[Link\]](#)
- Curcio, M., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. *Current Drug Discovery Technologies*, 17(4), 430-441.
- Science Ready. (n.d.). Amides – HSC Chemistry. Retrieved from [\[Link\]](#)

- Pardeshi, A., et al. (2021). SOLUBILITY AND DISSOLUTION FOR DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1085-1102.
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 615-649). ChemTec Publishing.
- Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review, 16(2), 10-17.
- Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [[Link](#)]
- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [[Link](#)]
- Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-cyclopropyl-3-(methylamino)propanamide | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. Predicting Solubility | Rowan [rowansci.com]
- To cite this document: BenchChem. [N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता प्रोफाइल: एक व्यापक तकनीकी मार्गदर्शिका]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12122672/docs#n-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)